molecular formula C13H12BrNO3 B12226501 Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate

Cat. No.: B12226501
M. Wt: 310.14 g/mol
InChI Key: UBXOAFWCVVBGIL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, methyl groups at the 5th and 7th positions, and a carboxylate ester group at the 2nd position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a quinoline precursor followed by esterification. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography might be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of new quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of dyes, pigments, and other materials due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in binding to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-fluoro-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate: Contains a fluorine atom instead of bromine.

    Methyl 6-iodo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s binding affinity and selectivity for molecular targets, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 6-bromo-5,7-dimethyl-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-6-4-8-11(7(2)12(6)14)10(16)5-9(15-8)13(17)18-3/h4-5H,1-3H3,(H,15,16)

InChI Key

UBXOAFWCVVBGIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Br)C)C(=O)C=C(N2)C(=O)OC

Origin of Product

United States

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